molecular formula C24H46O6 B1682157 Sorbitan stearate CAS No. 1338-41-6

Sorbitan stearate

Cat. No. B1682157
CAS RN: 1338-41-6
M. Wt: 430.6 g/mol
InChI Key: HVUMOYIDDBPOLL-XWVZOOPGSA-N
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Description

Sorbitan Stearate is a common ingredient in cosmetics and skincare products, serving as an emulsifier and stabilizer . It is derived from the natural sugar alcohol, sorbitan, and stearic acid, a fatty acid . This combination forms a waxy, cream-colored substance with a characteristic mild odor .


Synthesis Analysis

The production of Sorbitan Stearate involves a reaction between sorbitol, a sugar alcohol derived from corn or berries, and stearic acid, a fatty acid often sourced from vegetable oils . This chemical reaction forms the ester Sorbitan Stearate, which is then purified for cosmetic use . The use of chemical or biological catalysts to synthesize sugar esters has become the state of the art in the efficient esterification process .


Molecular Structure Analysis

Sorbitan Stearate contains total 76 bonds; 30 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

Sorbitan Stearate acts as a humectant to bind moisture, thicken the product, and stabilize the mixture of water and oils . This stabilization effect is why Sorbitan Stearate is known as an emulsifier — it allows two liquids, which normally would not blend, to form a stable mix called an emulsion .


Physical And Chemical Properties Analysis

Sorbitan Stearate is a milky white to pale yellow solid . It is slightly soluble in water, or dispersible in hot water . It is stable under normal conditions .

Scientific Research Applications

Organogel Formation

Sorbitan monostearate, a hydrophobic nonionic surfactant, is effective in gelling organic solvents like hexadecane, isopropyl myristate, and various vegetable oils. This gelation process involves the self-assembly of sorbitan monostearate molecules into toroidal inverse vesicles upon cooling, which eventually forms a three-dimensional network immobilizing the solvent, resulting in an opaque, thermoreversible semisolid gel. These gels exhibit stability at room temperature and have potential applications as delivery vehicles for drugs and antigens (Murdan, Gregoriadis, & Florence, 1999).

Cosmetic Use and Safety Assessment

Sorbitan stearate is commonly used in cosmetic products as an emulsifier and stabilizer, typically at concentrations under 5%. While it is generally a mild skin irritant but nonsensitizer in animals, it can induce cutaneous irritation in humans. Carcinogenic studies involving sorbitan stearate were negative, and at concentrations of 10% or greater, it acts as a tumor promoter in mouse skin. This finding is not considered relevant to its low-concentration use in cosmetics, indicating that sorbitan stearate is safe for cosmetic use under current conditions of concentration and use (Sorbitan Stearate et al., 1985).

Fatty-Based Product Development

Research has explored the use of sorbitan mono-stearate (SMS) and sorbitan tri-stearate (STS) in structuring fatty-based products. These compounds increase the saturated fatty acid (SFA) content, slip melting point, and solid fat content in various binary mixtures, making them applicable in the production of products like soft tub margarine, bakery margarine, and all-purpose shortening (Hakimzadeh, Mahjoob, Salehi, & Farmani, 2020).

Topical Drug Delivery

Sorbitan monostearate and sesame oil-based organogels have been developed for topical drug delivery. These organogels, characterized for their physicochemical properties, demonstrated a controlled release of drugs like metronidazole, maintaining similar antimicrobial activity compared to commercially available formulations (Singh, Pramanik, Ray, & Pal, 2015).

Transnasal Drug Delivery

Sorbitan monostearate organogels have been investigated for their potential in transnasal sustained-release drug delivery. These organogels, showing a three-dimensional network of SMS molecules, provide an effective barrier for drug diffusion through the nasal mucosa, suggesting their usefulness in nasal drug delivery systems (Pisal, Shelke, Mahadik, & Kadam, 2004).

Future Directions

Sorbitan Stearate is widely used in personal care and cosmetics and proves to be quite beneficial . It plays a vital role in formulating hair products such as conditioners and shampoos . The inclusion of Sorbitan Stearate ensures that hair conditioners can evenly distribute moisturizing agents, leaving hair soft, manageable, and hydrated . Additionally, in shampoos, it aids in the even dispersion of cleansing agents, resulting in a more efficient and thorough cleansing process .

properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HVUMOYIDDBPOLL-XWVZOOPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872695
Record name 1,4-Anhydro-6-O-octadecanoyl-D-glucitol
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Molecular Weight

430.6 g/mol
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Physical Description

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline]
Record name Sorbitan, monooctadecanoate
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Record name Sorbitan monostearate
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Solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol
Record name SORBITAN MONOSTEARATE
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Density

1.0 @ 25 °C
Record name SORBITAN MONOSTEARATE
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Product Name

Sorbitan monostearate

Color/Form

White to tan waxy solid

CAS RN

1338-41-6, 5093-91-4, 76169-00-1
Record name Sorbitan monostearate [USAN:NF]
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Record name Sorbitan, monooctadecanoate
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Record name SORBITAN MONOSTEARATE
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Melting Point

49-65 °C
Record name SORBITAN MONOSTEARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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